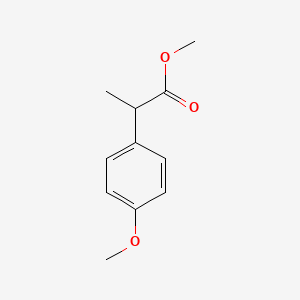

Methyl 2-(4-methoxyphenyl)propanoate

Vue d'ensemble

Description

“Methyl 2-(4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is also referred to as 2-(4-methylphenyl)propanoic acid .

Synthesis Analysis

The synthesis of “Methyl 2-(4-methoxyphenyl)propanoate” can involve various methods. For instance, one method involves the reaction of pinonic acid with bromine in water . Another method involves filtration and concentration under vacuum, followed by dissolution in dichloromethane .Molecular Structure Analysis

The molecular weight of “Methyl 2-(4-methoxyphenyl)propanoate” is 194.23 . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis

“Methyl 2-(4-methoxyphenyl)propanoate” can undergo various chemical reactions. For example, it is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .Physical And Chemical Properties Analysis

“Methyl 2-(4-methoxyphenyl)propanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 264.7±23.0 °C at 760 mmHg, and a flash point of 105.2±17.2 °C . It has a molar refractivity of 53.5±0.3 cm3 and a molar volume of 183.5±3.0 cm3 .Applications De Recherche Scientifique

- Anti-Inflammatory Properties : Methyl 2-(4-methoxyphenyl)propanoate has been investigated for its anti-inflammatory potential. Researchers explore its effects on inflammatory pathways and its potential as a lead compound for novel anti-inflammatory drugs .

- Analgesic Activity : Studies have examined its analgesic properties, aiming to understand its mechanism of action and potential use in pain management .

- Building Block for Drug Synthesis : Chemists utilize Methyl 2-(4-methoxyphenyl)propanoate as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

- Enantioselective Synthesis : Researchers explore its chiral properties, aiming to develop efficient methods for enantioselective synthesis of related compounds .

- Natural Product Analogs : Scientists investigate Methyl 2-(4-methoxyphenyl)propanoate as an analog of natural products. By modifying its structure, they aim to create derivatives with improved biological activities .

- Polymerization Studies : Methyl 2-(4-methoxyphenyl)propanoate has been used in polymerization reactions. Researchers study its reactivity and incorporation into polymer chains, exploring potential applications in materials science .

- Metabolic Pathways : Pharmacologists examine the metabolism of this compound in vivo. Understanding its breakdown and clearance helps predict its behavior in the human body .

- Receptor Binding Studies : Researchers investigate its interactions with specific receptors (e.g., GPCRs) to elucidate its biological effects. These studies contribute to understanding its pharmacological profile .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Natural Product Chemistry

Materials Science and Polymer Chemistry

Pharmacokinetics and Metabolism

Biological Activity and Receptor Interactions

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQVRCKIVSELCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)

![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)

![3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2642971.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)

![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)